molecular formula C16H21N5O2 B6472468 4-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}-2-(pyrrolidine-1-carbonyl)morpholine CAS No. 2640970-24-5

4-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}-2-(pyrrolidine-1-carbonyl)morpholine

Cat. No.: B6472468
CAS No.: 2640970-24-5
M. Wt: 315.37 g/mol
InChI Key: ZAFPRXIAURWKDK-UHFFFAOYSA-N
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Description

The compound “4-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}-2-(pyrrolidine-1-carbonyl)morpholine” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name, but without specific data or a visual representation, it’s challenging to provide a detailed analysis .

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities, optimization of its synthesis process, and investigation of its mechanism of action .

Mechanism of Action

Target of Action

The compound “4-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}-2-(pyrrolidine-1-carbonyl)morpholine” is a potential multi-targeted kinase inhibitor . It exhibits significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes . These enzymes play crucial roles in cell proliferation, survival, and angiogenesis, making them important targets for cancer therapy .

Mode of Action

This compound interacts with its targets (EGFR, Her2, VEGFR2, and CDK2) by binding to their active sites, thereby inhibiting their enzymatic activity . This inhibition disrupts the signaling pathways regulated by these enzymes, leading to changes in cellular processes such as cell proliferation and survival .

Biochemical Pathways

The compound affects several biochemical pathways due to its multi-targeted nature. It inhibits the EGFR, Her2, and VEGFR2 pathways, which are involved in cell proliferation and angiogenesis . Additionally, it inhibits the CDK2 pathway, which plays a role in cell cycle regulation .

Pharmacokinetics

Similar compounds have been reported to undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability

Result of Action

The compound’s action results in the inhibition of cell proliferation and induction of apoptosis in cancer cells . Mechanistic investigations have revealed its ability to induce cell cycle arrest and apoptosis, accompanied by an increase in proapoptotic proteins caspase-3 and Bax, as well as the downregulation of Bcl-2 activity .

Properties

IUPAC Name

[4-(7-methylpyrrolo[2,3-d]pyrimidin-4-yl)morpholin-2-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O2/c1-19-7-4-12-14(19)17-11-18-15(12)21-8-9-23-13(10-21)16(22)20-5-2-3-6-20/h4,7,11,13H,2-3,5-6,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAFPRXIAURWKDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1N=CN=C2N3CCOC(C3)C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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